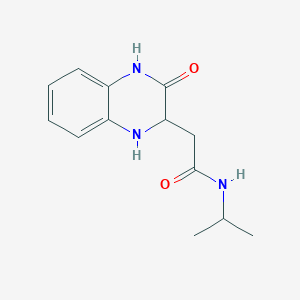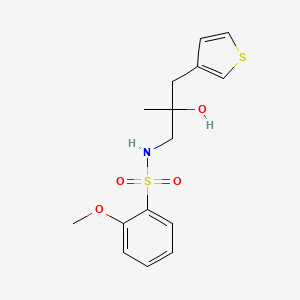
N-Isopropyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Isopropyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the family of quinoxaline derivatives, which have been found to have various pharmacological activities.
Scientific Research Applications
Diversified Synthesis and Chemical Properties
- Synthetic Pathways : Research demonstrates diversified synthesis methods for quinoxaline derivatives, including N-Isopropyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide. A notable method involves the Ugi four-component reaction, followed by a copper-catalyzed tandem reaction, providing rapid access to complex fused tricyclic scaffolds from readily available materials (Y. An et al., 2017).
Biological Activities
- Antiproliferative Activities : Certain quinoxaline derivatives have shown significant in vitro antiproliferative activities against various human cancer cell lines, demonstrating the potential of these compounds in cancer research (I‐Li Chen et al., 2013).
- Antimicrobial and Antiprotozoal Agents : Quinoxaline-oxadiazole hybrids have been identified as promising antimicrobial and antiprotozoal agents, highlighting the therapeutic potential of quinoxaline derivatives against infectious diseases (N. Patel et al., 2017).
- Antitubercular Activity : Studies have found that 2-(quinolin-4-yloxy)acetamides exhibit potent antitubercular activity, offering a new avenue for tuberculosis treatment (Bruno Couto Giacobbo et al., 2017).
Material Science Applications
- Fluorescent Sensors : Quinoxaline derivatives have been developed as fluorescent sensors for the selective detection of metal ions, such as cadmium, demonstrating their utility in environmental monitoring and bioimaging (Xiaoyan Zhou et al., 2012).
properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8(2)14-12(17)7-11-13(18)16-10-6-4-3-5-9(10)15-11/h3-6,8,11,15H,7H2,1-2H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAIHRQTZFCECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)
![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)


![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)


![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630891.png)

![8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2630895.png)
![1-(9-Chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2630896.png)